molecular formula C55H66F2N8O8 B1139170 利迪帕韦二丙酮 CAS No. 1502655-48-2

利迪帕韦二丙酮

货号 B1139170
CAS 编号: 1502655-48-2
分子量: 1005.16
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ledipasvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is most commonly used in combination with sofosbuvir for treatment in chronic hepatitis C genotype 1 patients .


Synthesis Analysis

The total synthesis of Ledipasvir has been presented in various studies . The process involves the use of oxalic acid for forming salt .


Molecular Structure Analysis

Ledipasvir is a low-molecular-weight compound (889.00 g/mol) with an empirical formula C49H54F2N8O6 . The chemical structure of Ledipasvir can be found in various scientific resources .


Chemical Reactions Analysis

Ledipasvir is an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), which is required for viral RNA replication and assembly of HCV virions . Although its exact mechanism of action is unknown, it is postulated to prevent hyperphosphorylation of NS5A which is required for viral protein production .


Physical And Chemical Properties Analysis

Ledipasvir is a low-molecular-weight compound (889.00 g/mol) with an empirical formula C49H54F2N8O6 . The molecular weight of Ledipasvir diacetone is 1005.16 .

科学研究应用

药物-药物相互作用概况

利迪帕韦二丙酮与索非布韦(Harvoni®)联用时,以其良好的药物-药物相互作用概况而闻名。这种组合对于治疗慢性丙型肝炎病毒感染至关重要,并且可以与各种药物一起使用,以适应患有合并症的患者,例如与人类免疫缺陷病毒合并感染或在肝移植后接受免疫抑制的患者。值得注意的是,这种组合既不是细胞色素 P450 或 UDP-葡萄糖醛酸转移酶 1A1 介导的药物-药物相互作用的受害者,也不是肇事者,这使其成为患者治疗策略中的重要选择 (German 等人,2018).

治疗 HCV 1 型基因型的疗效

利迪帕韦与索非布韦和可选的利巴韦林联合使用,已对其治疗慢性 HCV 1 型基因型感染的疗效进行了广泛的研究。研究表明,无论是肝硬化患者还是非肝硬化患者,其持续病毒学应答率都很高,证明了其强大的抗病毒能力。这种治疗组合在消除病毒方面取得了超过 90% 的成功率,为管理这种 HCV 基因型提供了强有力的解决方案 (Ahmed 等人,2016).

治疗方案中的多功能性和安全性

利迪帕韦/索非布韦组合为多种患者提供了多功能且安全的治疗选择,包括 HCV 和 HIV 合并感染的患者以及移植后出现肝脏并发症的患者。其疗效超越了各种患者状况,其口服给药和耐受性良好的特性使其成为慢性丙型肝炎治疗的关键进步 (Keating,2015).

作用机制

Ledipasvir inhibits an important viral phosphoprotein, NS5A, which is involved in viral replication, assembly, and secretion . Although its exact mechanism of action is unknown, it is postulated to prevent hyperphosphorylation of NS5A which is required for viral production .

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

未来方向

Since 2014, Ledipasvir has been available as a fixed dose combination product with sofosbuvir (tradename Harvoni) used for the treatment of chronic Hepatitis C . It was approved in October 2014 by the FDA for the treatment of HCV genotypes 1, 4, 5, and 6 with or without ribavirin depending on the level of liver damage or cirrhosis . The future directions of Ledipasvir diacetone would likely continue in this path, focusing on its use in combination therapies for the treatment of HCV infections.

属性

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKDKHCANHWUPC-YGWQTYEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66F2N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1005.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1502655-48-2
Record name Ledipasvir diacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502655482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEDIPASVIR DIACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GY125S9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ledipasvir diacetone
Reactant of Route 2
Ledipasvir diacetone
Reactant of Route 3
Ledipasvir diacetone
Reactant of Route 4
Ledipasvir diacetone
Reactant of Route 5
Reactant of Route 5
Ledipasvir diacetone
Reactant of Route 6
Reactant of Route 6
Ledipasvir diacetone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。